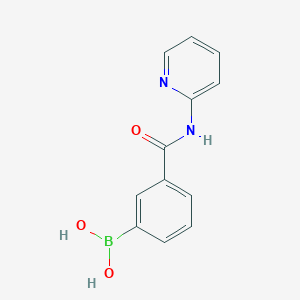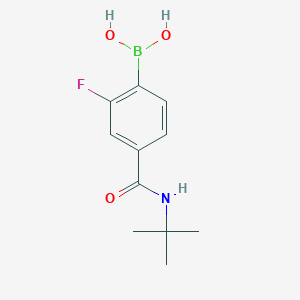
(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied field. The Suzuki–Miyaura cross-coupling reaction is a widely used method for carbon–carbon bond formation, and boronic acids are commonly used in this process . Protodeboronation of pinacol boronic esters is another method that has been reported .Molecular Structure Analysis
The molecular weight of “(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid” is 221.06 . Its linear formula is C11H16BNO3 .Chemical Reactions Analysis
Boronic acids, including “(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is another reaction involving boronic acids .Physical And Chemical Properties Analysis
“(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid” is a solid substance that is stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Medical Diagnostics and Treatment
Research indicates that boronic acid derivatives, such as BODIPY (boron-dipyrrin derivatives), have significant applications in medical diagnostics and treatment. The structural diversity of BODIPY compounds, coupled with their high fluorescent intensity and low toxicity, makes them attractive for labeling biomolecules (e.g., proteins, hormones, DNA) and for the functionalization of drug micro- and nanocarriers to enhance therapeutic effects, particularly in cancer treatment. These compounds can be used for real-time in vitro and in vivo imaging of drug carriers, offering insights into the dynamics of drug delivery and therapeutic response (Marfin et al., 2017).
Electrochemical Biosensors
Boronic acid derivatives have been extensively researched for their application in the development of electrochemical biosensors. These biosensors utilize the selective binding properties of boronic acids to various analytes, including sugars and glycated hemoglobin (HbA1c), offering a non-enzymatic approach for the detection of these substances. The unique properties of ferroceneboronic acid (FcBA) and its derivatives enable the construction of sensitive and selective sensors, with potential applications in diabetes management and other health conditions (Wang et al., 2014).
Drug Discovery and Synthesis
The inclusion of boronic acids in drug discovery efforts has led to the FDA approval of several boronic acid drugs in recent years, highlighting their potential in enhancing drug potency and improving pharmacokinetic profiles. The design and discovery of boronic acid drugs involve a deep understanding of their interaction with biological targets, synthetic developments facilitating their incorporation into organic compounds, and exploring their versatile reactivity for medicinal chemistry applications (Plescia & Moitessier, 2020).
Environmental Applications
In the context of environmental science, boronic acid derivatives play a role in the removal of boron from seawater, a critical process in seawater desalination applications. Reverse osmosis membranes enhanced with boronic acid derivatives have shown improved efficiency in boron removal, addressing the challenge of boron contamination in drinking water sourced from seawater desalination (Tu et al., 2010).
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached phenyl group) from boron to a metal catalyst, typically palladium . The newly formed metal-phenyl complex can then react with other electrophilic organic groups, forming new carbon-carbon bonds .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds . These reactions are widely used in organic chemistry to create complex molecules, including pharmaceuticals and polymers .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity . These properties suggest that the compound could have good bioavailability, although this would depend on factors such as its formulation and route of administration.
Result of Action
The primary result of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved .
Action Environment
The action of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and the presence of diols .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including “(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid”, are valuable building blocks in organic synthesis . They are used in a variety of reactions, including Suzuki–Miyaura cross-coupling , which is a widely applied method for carbon–carbon bond formation. The development of new reactions involving boronic acids, as well as the improvement of existing methods, is an active area of research .
Eigenschaften
IUPAC Name |
[4-(tert-butylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-5-8(12(16)17)9(13)6-7/h4-6,16-17H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEGOSOYAHBPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NC(C)(C)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B3161843.png)
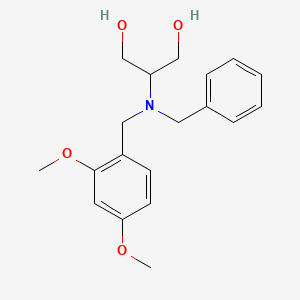
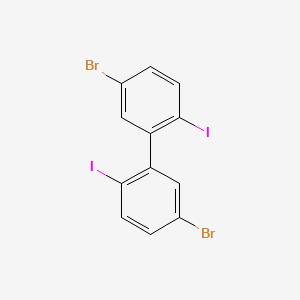
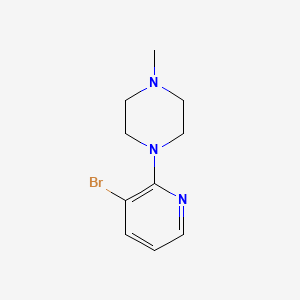
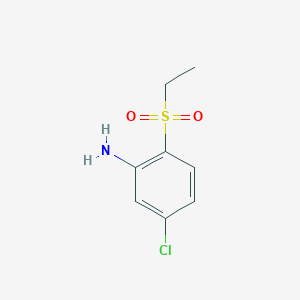
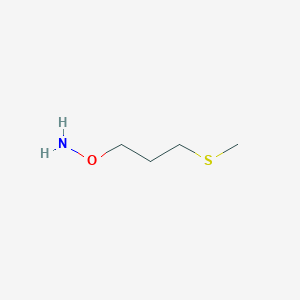
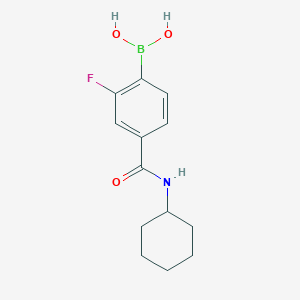
![1-Propyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3161907.png)
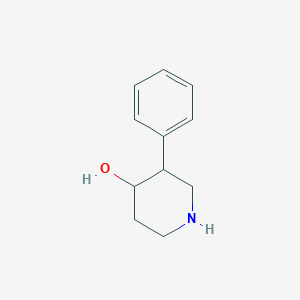
![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]propylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161913.png)

